molecular formula C10H9N3O B2404414 Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- CAS No. 2183215-98-5

Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-

Cat. No. B2404414
M. Wt: 187.202
InChI Key: LJPNJLPWEXSPQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . In 1H NMR spectroscopy, signals are observed at 12.1 ppm (NH), 7.51-8.10 ppm (Ar–H), 6.95 ppm (Ar–H), and 3.78 ppm (OCH3) .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of pyrrolo[1,2-a]pyrimidine derivatives features a sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl- can be inferred from its spectroscopic data. For instance, it is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 187.202.

Scientific Research Applications

Synthesis of Unsymmetrically Tetrasubstituted Pyrroles

  • Scientific Field: Chemical Science
  • Application Summary: Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles . These compounds exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
  • Methods of Application: A metal-free method for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
  • Results or Outcomes: The pyrrolo[1,2-a]pyrimidines synthesized exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Anti-Inflammatory Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines, including pyrrolo[1,2-a]pyrimidines, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Aggregation-Induced Emission Enhancement (AIEE) Properties

  • Scientific Field: Material Science
  • Application Summary: Pyrrolo[1,2-a]pyrimidines are synthesized as the synthetic applications of NH-pyrroles, and these pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
  • Methods of Application: The synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation is reported . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
  • Results or Outcomes: The pyrrolo[1,2-a]pyrimidines synthesized exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .

Antimicrobial, Antiviral, and Antifungal Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrrolopyrazine derivatives, including pyrrolo[1,2-a]pyrimidines, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
  • Methods of Application: The antimicrobial, antiviral, and antifungal effects of pyrrolopyrazines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

Synthesis of Pyrrolo[1,2-a]indoles

  • Scientific Field: Chemical Science
  • Application Summary: The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold .
  • Methods of Application: The specific methods of synthesis are not detailed in the source .
  • Results or Outcomes: The synthesized pyrrolo[1,2-a]indoles have been shown to exhibit diverse pharmacological properties .

Synthesis of Pyrimido[1,2-a]benzimidazoles

  • Scientific Field: Chemical Science
  • Application Summary: Pyrimido[1,2-a]benzimidazoles are synthesized, which contain the pyridazine fragment that is relevant in medicinal chemistry .
  • Methods of Application: The process takes place upon heating under reflux in pyridine to form pyrimidobenzimidazole .
  • Results or Outcomes: The synthesized pyrimidobenzimidazoles are relevant in medicinal chemistry .

properties

IUPAC Name

2,7-dimethyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-6-5-13-9(14)3-7(2)12-10(13)8(6)4-11/h3,5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHVKCCXYYHDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=C(C(=C2N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

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